Cas no 1399656-07-5 (1-(4-bromophenoxy)cyclopropanecarboxylic acid)

1-(4-Bromophenoxy)cyclopropanecarboxylic acid is a brominated cyclopropane derivative featuring a carboxylic acid functional group, making it a versatile intermediate in organic synthesis. Its unique structure, combining a cyclopropane ring with a 4-bromophenoxy moiety, enables applications in pharmaceutical and agrochemical research, particularly in the development of active compounds. The bromine substituent offers a reactive site for further functionalization via cross-coupling reactions, while the carboxylic acid group allows for derivatization into esters, amides, or other derivatives. This compound is valued for its stability and synthetic utility in constructing complex molecular architectures. Suitable for use in medicinal chemistry and material science, it serves as a key building block in targeted synthesis.
1-(4-bromophenoxy)cyclopropanecarboxylic acid structure
1399656-07-5 structure
Product Name:1-(4-bromophenoxy)cyclopropanecarboxylic acid
CAS No:1399656-07-5
MF:C10H9BrO3
MW:257.080662488937
CID:4594082
PubChem ID:97034496
Update Time:2025-10-28

1-(4-bromophenoxy)cyclopropanecarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(4-bromophenoxy)cyclopropanecarboxylic acid
    • Inchi: 1S/C10H9BrO3/c11-7-1-3-8(4-2-7)14-10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
    • InChI Key: GTSZPWVQZJYPEB-UHFFFAOYSA-N
    • SMILES: C1(OC2=CC=C(Br)C=C2)(C(O)=O)CC1

Computed Properties

  • Exact Mass: 255.97351g/mol
  • Monoisotopic Mass: 255.97351g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 46.5Ų

1-(4-bromophenoxy)cyclopropanecarboxylic acid Pricemore >>

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Additional information on 1-(4-bromophenoxy)cyclopropanecarboxylic acid

Introduction to 1-(4-bromophenoxy)cyclopropanecarboxylic acid (CAS No. 1399656-07-5)

1-(4-bromophenoxy)cyclopropanecarboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1399656-07-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclopropane ring fused with an aromatic bromophenyl group, linked through an ester-like moiety. The structural features of this molecule make it a promising candidate for further exploration in drug discovery, particularly in the development of novel therapeutic agents.

The molecular structure of 1-(4-bromophenoxy)cyclopropanecarboxylic acid consists of a cyclopropane ring, which is known for its unique electronic and steric properties, attached to a phenoxy group derived from 4-bromophenol. The presence of the bromine atom at the para position of the phenyl ring introduces electrophilic characteristics, making it susceptible to various chemical transformations that can be exploited in synthetic chemistry. Additionally, the carboxylic acid functionality at one end of the molecule provides a versatile handle for further derivatization, enabling the synthesis of more complex analogs.

In recent years, there has been growing interest in cyclopropane-containing compounds due to their distinct biological activities. Cyclopropane rings are known to impart rigidity to molecular structures, which can influence binding interactions with biological targets such as enzymes and receptors. This structural motif has been explored in various therapeutic areas, including antiviral, antibacterial, and anticancer applications. The bromophenyl moiety further enhances the pharmacological potential by allowing for selective modifications and interactions with biological systems.

Current research in the field of medicinal chemistry has highlighted the importance of 1-(4-bromophenoxy)cyclopropanecarboxylic acid as a key intermediate in the synthesis of bioactive molecules. Studies have demonstrated its utility in generating libraries of compounds for high-throughput screening (HTS) to identify potential drug candidates. The bromine atom serves as a valuable handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in drug discovery to construct complex molecular architectures.

One notable application of this compound is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways and are often implicated in various diseases, including cancer. By incorporating the cyclopropane and bromophenyl moieties into kinase inhibitors, researchers aim to achieve high selectivity and potency. Preliminary studies have shown that derivatives of 1-(4-bromophenoxy)cyclopropanecarboxylic acid exhibit promising inhibitory activity against certain kinases, suggesting their potential as lead compounds for further optimization.

The synthesis of 1-(4-bromophenoxy)cyclopropanecarboxylic acid involves multi-step organic transformations that highlight its synthetic versatility. One common synthetic route begins with the reaction of 4-bromoanisole with cyclopropylmagnesium bromide to form the phenoxy-substituted cyclopropane derivative. Subsequent oxidation and carboxylation steps yield the desired carboxylic acid functionality. This synthetic pathway underscores the compound's accessibility and adaptability for further chemical manipulation.

Advances in computational chemistry have also played a significant role in understanding the pharmacological properties of 1-(4-bromophenoxy)cyclopropanecarboxylic acid. Molecular modeling studies have been conducted to explore its interactions with target proteins, providing insights into binding affinities and mechanisms of action. These computational approaches complement experimental efforts by predicting potential drug-like properties and guiding the design of next-generation analogs.

In conclusion, 1-(4-bromophenoxy)cyclopropanecarboxylic acid (CAS No. 1399656-07-5) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with its synthetic accessibility, make it a valuable building block for developing novel therapeutic agents. Ongoing studies continue to uncover new applications and derivatives, reinforcing its importance as a cornerstone in medicinal chemistry innovation.

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